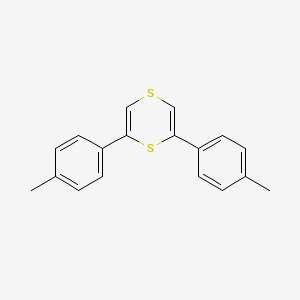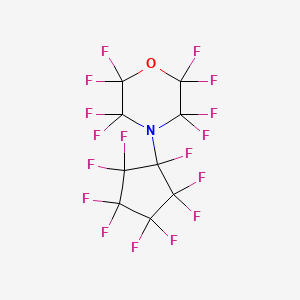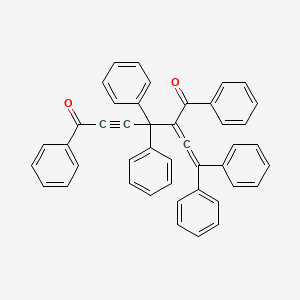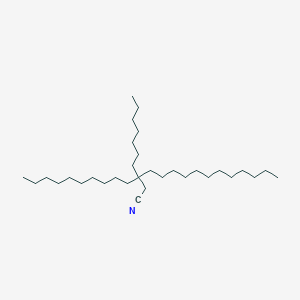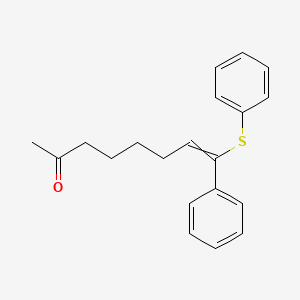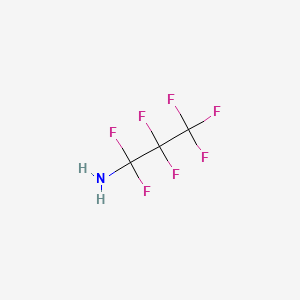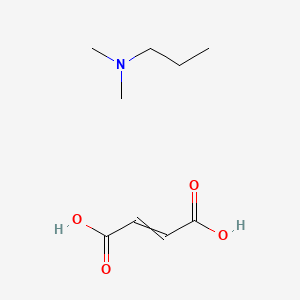
but-2-enedioic acid;N,N-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;N,N-dimethylpropan-1-amine can be achieved through several methods. One common approach involves the reaction of fumaric acid with N,N-dimethylpropan-1-amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
But-2-enedioic acid;N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The amine group in N,N-dimethylpropan-1-amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield different carboxylic acids, while substitution reactions may produce various substituted amines.
Aplicaciones Científicas De Investigación
But-2-enedioic acid;N,N-dimethylpropan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of but-2-enedioic acid;N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can act as a nucleophile, participating in various chemical reactions. The dicarboxylic acid moiety can interact with enzymes and other proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Butenedioic acid:
N,N-Dimethylpropan-1-amine: A tertiary amine that is a component of the compound.
2,2-Dimethylpropan-1-amine: Another tertiary amine with a similar structure.
Uniqueness
But-2-enedioic acid;N,N-dimethylpropan-1-amine is unique due to the combination of an unsaturated dicarboxylic acid and a tertiary amine in a single molecule
Propiedades
Número CAS |
93040-41-6 |
|---|---|
Fórmula molecular |
C9H17NO4 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
but-2-enedioic acid;N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C5H13N.C4H4O4/c1-4-5-6(2)3;5-3(6)1-2-4(7)8/h4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
Clave InChI |
KXOZVYVHNXJDKB-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)

![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
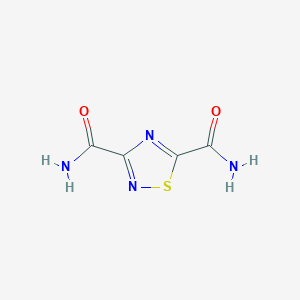
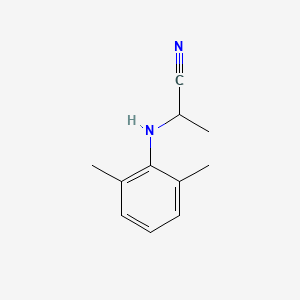
![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
